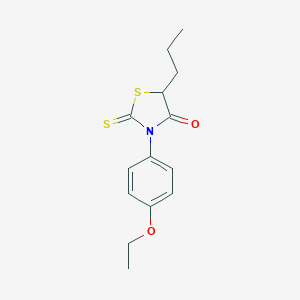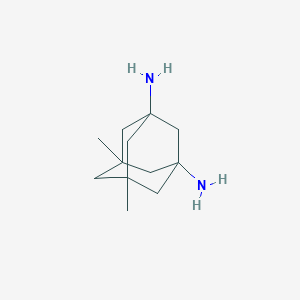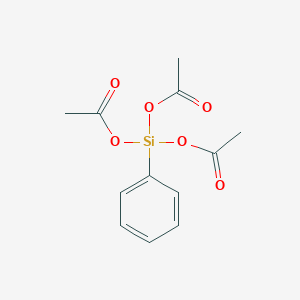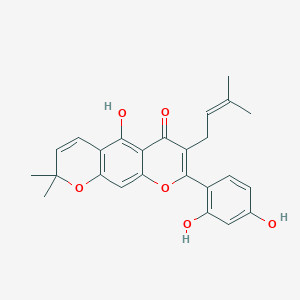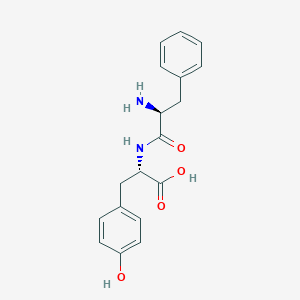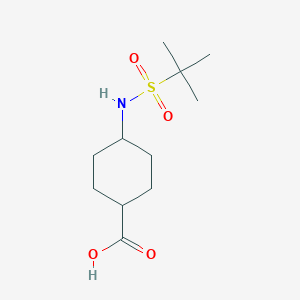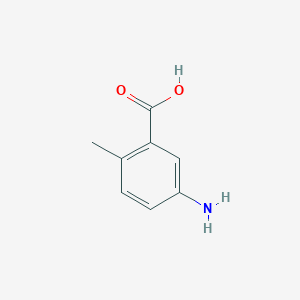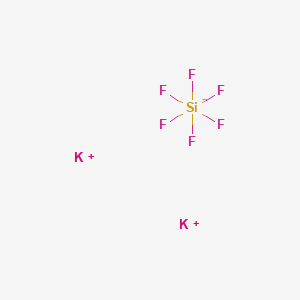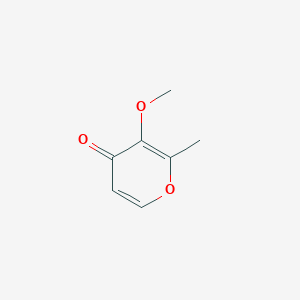
1-Phenyl-1,2-dihydroisoquinoline
Vue d'ensemble
Description
1-Phenyl-3,4-dihydroisoquinoline is used in the preparation of 1,2,3,4-Tetrahydro-2-methyl-1-phenyl-1-isoquinolinecarbonitrile derivatives . It has been found to be a potential tubulin polymerization inhibitor .
Synthesis Analysis
The synthesis of 1,2-Dihydroisoquinoline-1-Carboxylates has been achieved under Cobalt Catalysis. A range of cobalt catalysts, oxidants, base additives, and reaction solvents were evaluated during the optimization studies . An enantioselective dearomative [3+2] annulation reaction of nonactivated isoquinolines has also been achieved, furnishing chiral 1,2-dihydroisoquinolines .Applications De Recherche Scientifique
Synthesis of 1,2-Dihydroisoquinoline-1-Carboxylates
The compound is used in the synthesis of 1,2-Dihydroisoquinoline-1-Carboxylates under Cobalt Catalysis . This process involves the C–H functionalization of phenylglycine derivatives with alkynes .
Inhibitory Activity Against Monoamine Oxidase (MAO)
A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2 (1 H)-carboxylates, which are synthesized from 1-Phenyl-1,2-dihydroisoquinoline, were evaluated for inhibitory activity against monoamine oxidase (MAO)-A and-B .
Inhibitory Activity Against Acetylcholine Esterase (AChE)
The same series of (S)-1-phenyl-3,4-dihydroisoquinoline-2 (1 H)-carboxylates were also evaluated for inhibitory activity against acetylcholine esterase (AChE) .
Inhibitory Activity Against Butyrylcholine Esterase (BChE)
These carboxamide derivatives were also tested for their inhibitory activity against butyrylcholine esterase (BChE) .
Biological and Medicinal Activities
The synthesis of 1,2-dihydroisoquinoline, [2,1- a] isoquinoline and [5,1- a] isoquinoline is very important because of their biological and medicinal activities .
Conversion to Corresponding Isoquinoline
These compounds can also be converted to corresponding isoquinoline .
Propriétés
IUPAC Name |
1-phenyl-1,2-dihydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-11,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTYRRRTGNMMHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1,2-dihydroisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



